5-((Cyclopropylamino)methyl)pyridine-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((Cyclopropylamino)methyl)pyridine-2-sulfonamide is a chemical compound with the molecular formula C9H13N3O2S and a molecular weight of 227.28 g/mol This compound features a pyridine ring substituted with a sulfonamide group at the 2-position and a cyclopropylamino methyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Cyclopropylamino)methyl)pyridine-2-sulfonamide typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the pyridine derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Addition of the Cyclopropylamino Methyl Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
5-((Cyclopropylamino)methyl)pyridine-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
5-((Cyclopropylamino)methyl)pyridine-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-((Cyclopropylamino)methyl)pyridine-2-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can form hydrogen bonds with biological molecules, while the cyclopropylamino methyl group can enhance the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-((Cyclopropylamino)methyl)pyridine-3-sulfonamide: Similar structure but with the sulfonamide group at the 3-position.
5-((Cyclopropylamino)methyl)pyridine-4-sulfonamide: Similar structure but with the sulfonamide group at the 4-position.
5-((Cyclopropylamino)methyl)pyridine-2-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide group.
Uniqueness
The unique combination of the sulfonamide group at the 2-position and the cyclopropylamino methyl group at the 5-position gives 5-((Cyclopropylamino)methyl)pyridine-2-sulfonamide distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H13N3O2S |
---|---|
Molecular Weight |
227.29 g/mol |
IUPAC Name |
5-[(cyclopropylamino)methyl]pyridine-2-sulfonamide |
InChI |
InChI=1S/C9H13N3O2S/c10-15(13,14)9-4-1-7(6-12-9)5-11-8-2-3-8/h1,4,6,8,11H,2-3,5H2,(H2,10,13,14) |
InChI Key |
QRWDVBXRAWCPDP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NCC2=CN=C(C=C2)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.